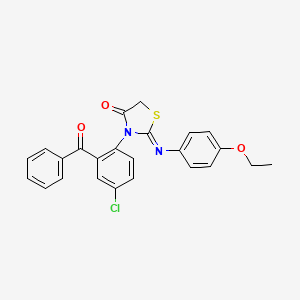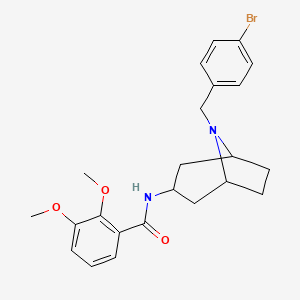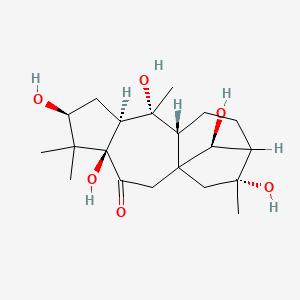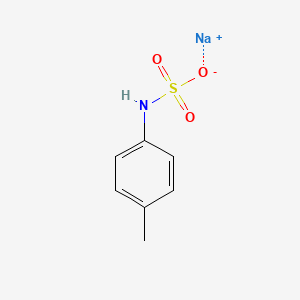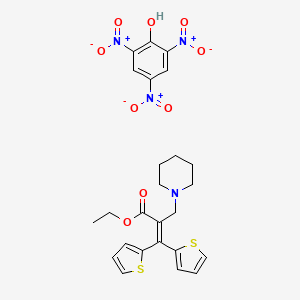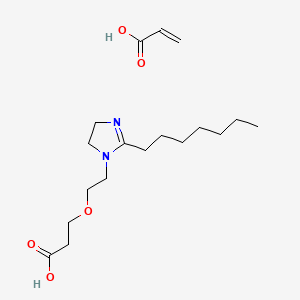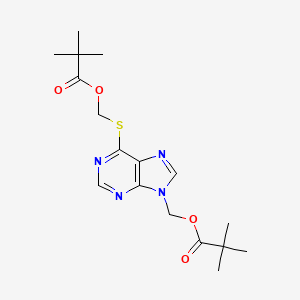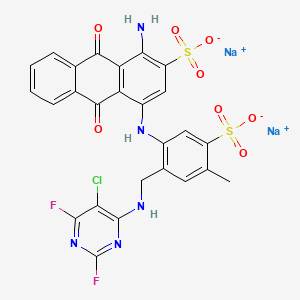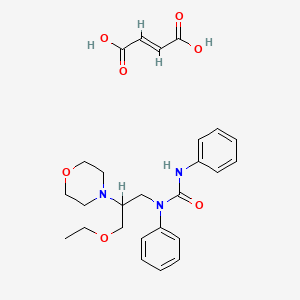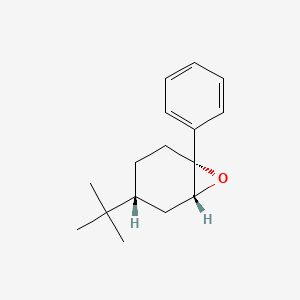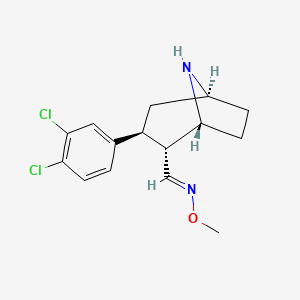
N-Desmethyl brasofensine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl brasofensine is a metabolite of brasofensine, a phenyltropane dopamine reuptake inhibitor. Brasofensine was initially developed for the treatment of Parkinson’s and Alzheimer’s diseases but was discontinued due to stability issues and the occurrence of isomerization . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl brasofensine typically involves the demethylation of brasofensine. This can be achieved through various chemical reactions, including:
N-Demethylation using Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to remove the methyl group from the nitrogen atom.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon, to facilitate the removal of the methyl group under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-Desmethyl brasofensine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction could produce deoxygenated derivatives.
科学的研究の応用
N-Desmethyl brasofensine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of brasofensine.
Biology: The compound is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic effects and pharmacokinetics in the treatment of neurological disorders.
Industry: this compound is used in the pharmaceutical industry for drug development and testing.
作用機序
N-Desmethyl brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. This inhibition prevents the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This mechanism is similar to that of brasofensine, which enhances dopaminergic signaling and improves motor function in models of Parkinson’s disease .
類似化合物との比較
Similar Compounds
Brasofensine: The parent compound, which is also a dopamine reuptake inhibitor.
O-Desmethyl brasofensine: Another metabolite of brasofensine with similar pharmacological properties.
BMS-205912: The Z-isomer of brasofensine, which has different pharmacokinetic properties.
Uniqueness
N-Desmethyl brasofensine is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of brasofensine. Its pharmacological profile and stability make it a valuable compound for research, particularly in understanding the metabolism and action of dopamine reuptake inhibitors .
特性
CAS番号 |
200558-52-7 |
|---|---|
分子式 |
C15H18Cl2N2O |
分子量 |
313.2 g/mol |
IUPAC名 |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-20-18-8-12-11(7-10-3-5-15(12)19-10)9-2-4-13(16)14(17)6-9/h2,4,6,8,10-12,15,19H,3,5,7H2,1H3/b18-8+/t10-,11+,12+,15+/m0/s1 |
InChIキー |
DOQGCMWUTVSEPX-WMGZZIQCSA-N |
異性体SMILES |
CO/N=C/[C@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CON=CC1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


